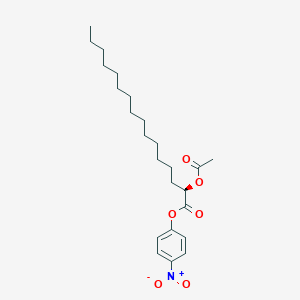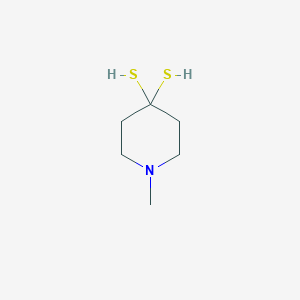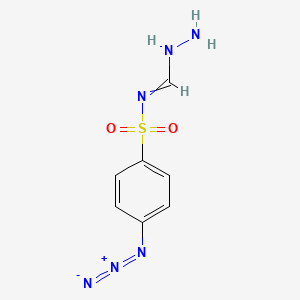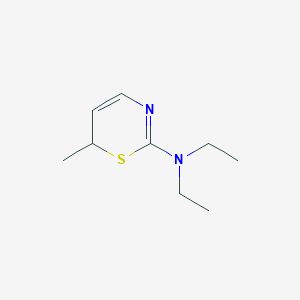
4-Nitrophenyl (2R)-2-(acetyloxy)hexadecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Nitrophenyl (2R)-2-(acetyloxy)hexadecanoate, also known as 4-Nitrophenyl palmitate, is an ester compound derived from hexadecanoic acid and 4-nitrophenol. It is commonly used as a substrate in enzymatic assays, particularly for lipase activity. The compound is characterized by its yellow crystalline appearance and is soluble in organic solvents like chloroform and acetone .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl (2R)-2-(acetyloxy)hexadecanoate typically involves the esterification of hexadecanoic acid with 4-nitrophenol. The reaction is usually catalyzed by a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .
化学反应分析
Types of Reactions
4-Nitrophenyl (2R)-2-(acetyloxy)hexadecanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and a catalyst, such as a strong acid or base, to yield hexadecanoic acid and 4-nitrophenol.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water, hydrochloric acid (HCl), sodium hydroxide (NaOH)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium methoxide (NaOCH3), dimethylformamide (DMF)
Major Products Formed
Hydrolysis: Hexadecanoic acid, 4-nitrophenol
Reduction: 4-Aminophenyl (2R)-2-(acetyloxy)hexadecanoate
Substitution: Various substituted phenyl esters depending on the nucleophile used
科学研究应用
4-Nitrophenyl (2R)-2-(acetyloxy)hexadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study lipase activity and enzyme kinetics.
Biology: Employed in biochemical assays to investigate the activity of esterases and other hydrolytic enzymes.
Medicine: Utilized in drug discovery and development to screen for potential inhibitors of lipase and esterase enzymes.
作用机制
The mechanism of action of 4-Nitrophenyl (2R)-2-(acetyloxy)hexadecanoate involves its hydrolysis by lipase or esterase enzymes. The enzyme binds to the ester bond, facilitating its cleavage and resulting in the formation of hexadecanoic acid and 4-nitrophenol. The release of 4-nitrophenol, which is yellow, can be quantitatively measured using spectrophotometry, providing insights into the enzyme’s activity .
相似化合物的比较
Similar Compounds
4-Nitrophenyl acetate: Another ester compound used in enzymatic assays but with a shorter acyl chain.
4-Nitrophenyl butyrate: Similar to 4-Nitrophenyl acetate but with a slightly longer acyl chain.
4-Nitrophenyl laurate: An ester with a medium-length acyl chain, used in similar enzymatic studies.
Uniqueness
4-Nitrophenyl (2R)-2-(acetyloxy)hexadecanoate is unique due to its long acyl chain, which makes it particularly suitable for studying lipases that act on long-chain fatty acids. This distinguishes it from shorter-chain esters like 4-Nitrophenyl acetate and 4-Nitrophenyl butyrate, which are more suitable for studying esterases with shorter substrate preferences .
属性
CAS 编号 |
88195-82-8 |
|---|---|
分子式 |
C24H37NO6 |
分子量 |
435.6 g/mol |
IUPAC 名称 |
(4-nitrophenyl) (2R)-2-acetyloxyhexadecanoate |
InChI |
InChI=1S/C24H37NO6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-23(30-20(2)26)24(27)31-22-18-16-21(17-19-22)25(28)29/h16-19,23H,3-15H2,1-2H3/t23-/m1/s1 |
InChI 键 |
KCWHXPPGMJZVBU-HSZRJFAPSA-N |
手性 SMILES |
CCCCCCCCCCCCCC[C@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])OC(=O)C |
规范 SMILES |
CCCCCCCCCCCCCCC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Chloro{3-[dichloro(phenyl)silyl]propyl}ethyl(methyl)silane](/img/structure/B14396886.png)

![2-[2-(Diethylamino)ethyl]-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14396905.png)
![1-[3-(4-Methylphenyl)-1,2,4-thiadiazol-5-yl]propan-2-one](/img/structure/B14396910.png)

![2-[5-Methyl-2-(methylamino)benzene-1-sulfonyl]benzoic acid](/img/structure/B14396922.png)
![3,3'-[(E)-Diazenediyl]bis(9-methyl-9H-carbazole)](/img/structure/B14396953.png)


![4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14396978.png)
![2,6-Bis(2-methoxyphenyl)bicyclo[5.2.1]decane-4,10-dione](/img/structure/B14396982.png)
![1-[2-(1,3-Dithian-2-ylidene)-2-(4-fluorophenyl)ethyl]pyrrolidine](/img/structure/B14396983.png)
![N-Butyl-N'-[6-(morpholin-4-yl)pyridazin-3-yl]urea](/img/structure/B14396989.png)
silane](/img/structure/B14396995.png)
